(4,6-Dichloropyridin-3-yl)boronic acid
Overview
Description
(4,6-Dichloropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C5H4BCl2NO2. This compound is characterized by the presence of a boronic acid group attached to a dichlorinated pyridine ring. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (4,6-Dichloropyridin-3-yl)boronic acid participates in a transmetalation process . This process involves the transfer of the boronic acid group (which is formally nucleophilic) from boron to a palladium catalyst . The palladium catalyst has previously undergone oxidative addition with an electrophilic organic group, forming a new Pd-C bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound is often used, is a key process in the synthesis of various organic compounds . These compounds could potentially affect numerous biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
For instance, it is known to be soluble , which could potentially impact its absorption and distribution
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, this compound plays a crucial role in the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of a wide range of organic compounds with various biological activities.
Action Environment
The action of this compound, like many chemical reactions, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which this compound is used are known to be exceptionally mild and functional group tolerant . Additionally, the compound is known to be stable , which could potentially enhance its efficacy under various environmental conditions. It should be stored in an inert atmosphere and under -20°c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4,6-Dichloropyridin-3-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under mild and functional group-tolerant conditions, making them suitable for industrial applications. The use of palladium catalysts and appropriate ligands is crucial for achieving high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: (4,6-Dichloropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst, forming C-N or C-O bonds.
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Major Products:
Biaryls: Formed from Suzuki-Miyaura coupling.
Amines and Alcohols: Formed from Chan-Lam coupling.
Scientific Research Applications
(4,6-Dichloropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a reversible covalent inhibitor in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a component in drug development.
Comparison with Similar Compounds
- 2,6-Dichloropyridine-3-boronic acid
- 2,3-Dichloropyridine-4-boronic acid
- 2,5-Dichloropyridine-4-boronic acid
Comparison: (4,6-Dichloropyridin-3-yl)boronic acid is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which influences its reactivity and selectivity in cross-coupling reactions. Compared to other dichloropyridine boronic acids, it offers distinct advantages in terms of reaction conditions and product yields in Suzuki-Miyaura and Chan-Lam coupling reactions .
Properties
IUPAC Name |
(4,6-dichloropyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXIQUFADVGXLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672079 | |
Record name | (4,6-Dichloropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070893-11-6 | |
Record name | (4,6-Dichloropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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